molecular formula C17H19N3O3 B13879589 Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Katalognummer: B13879589
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: GMJLKWLSCVDYPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenyl 5-methoxy-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is unique due to its combination of structural features, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C17H19N3O3

Molekulargewicht

313.35 g/mol

IUPAC-Name

phenyl N-(5-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)carbamate

InChI

InChI=1S/C17H19N3O3/c1-22-15-11-13(12-18-16(15)20-9-5-6-10-20)19-17(21)23-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,21)

InChI-Schlüssel

GMJLKWLSCVDYPK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.